

spectroscopic analysis of 2-Amino-5,6-dimethylbenzothiazole (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Amino-5,6-dimethylbenzothiazole

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Spectroscopic Analysis of 2-Amino-5,6-dimethylbenzothiazole: A Technical Guide

Introduction: **2-Amino-5,6-dimethylbenzothiazole** is a heterocyclic amine with a molecular formula of $C_9H_{10}N_2S$ and a molecular weight of 178.25 g/mol. [1][2] As a derivative of the benzothiazole scaffold, a privileged structure in medicinal chemistry, this compound is of significant interest to researchers in drug discovery and materials science. Accurate structural elucidation and characterization are paramount for its application. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to analyze and confirm the structure of **2-Amino-5,6-dimethylbenzothiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **2-Amino-5,6-dimethylbenzothiazole**, both 1H and ^{13}C NMR are essential for unambiguous structure confirmation.

Expected 1H NMR Data

The 1H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	Singlet	1H	H-4 (Aromatic Proton)
~ 6.8 - 7.3	Singlet	1H	H-7 (Aromatic Proton)
~ 4.5 - 5.5	Broad Singlet	2H	-NH ₂ (Amino Protons)
~ 2.2 - 2.4	Singlet	3H	-CH ₃ (Methyl Protons at C-5)
~ 2.2 - 2.4	Singlet	3H	-CH ₃ (Methyl Protons at C-6)

Note: Chemical shifts are predicted and can vary based on the solvent and concentration. The two methyl groups and two aromatic protons might have slightly different chemical shifts depending on the specific electronic environment.

Expected ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into their hybridization and chemical environment.

Chemical Shift (δ) ppm	Assignment
~ 165 - 170	C-2 (Carbon of the C=N in the thiazole ring)
~ 145 - 150	C-8 (Quaternary Carbon)
~ 130 - 135	C-9 (Quaternary Carbon)
~ 125 - 130	C-5 (Quaternary Carbon)
~ 125 - 130	C-6 (Quaternary Carbon)
~ 115 - 120	C-4 (Aromatic CH)
~ 110 - 115	C-7 (Aromatic CH)
~ 19 - 22	-CH ₃ (Methyl Carbon at C-5)
~ 19 - 22	-CH ₃ (Methyl Carbon at C-6)

Note: These are approximate chemical shift ranges. Actual values depend on the experimental conditions.^[3]^[4]

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Amino-5,6-dimethylbenzothiazole** in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).
- **Instrumentation:** Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).
- **¹H NMR Acquisition:**
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
- **¹³C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (methyl groups)
~ 1620	Strong	N-H bend (scissoring)
1600 - 1450	Medium-Strong	C=C and C=N stretching (aromatic/thiazole ring)
~ 1380	Medium	C-H bend (methyl groups)
~ 1250	Medium	C-N stretch

Note: These are characteristic absorption ranges for the functional groups present.[\[5\]](#)

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind a small amount (1-2 mg) of **2-Amino-5,6-dimethylbenzothiazole** with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder into a pellet-forming die.
 - Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.

- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample holder to subtract any atmospheric interference (e.g., CO_2 , H_2O).
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data

m/z	Interpretation
178	$[\text{M}]^+$ (Molecular Ion)
177	$[\text{M}-\text{H}]^+$
163	$[\text{M}-\text{CH}_3]^+$ (Loss of a methyl group)
135	$[\text{M}-\text{CH}_3-\text{HCN}]^+$ or other fragmentation

Note: The relative intensities of the fragment ions will depend on the ionization method used.

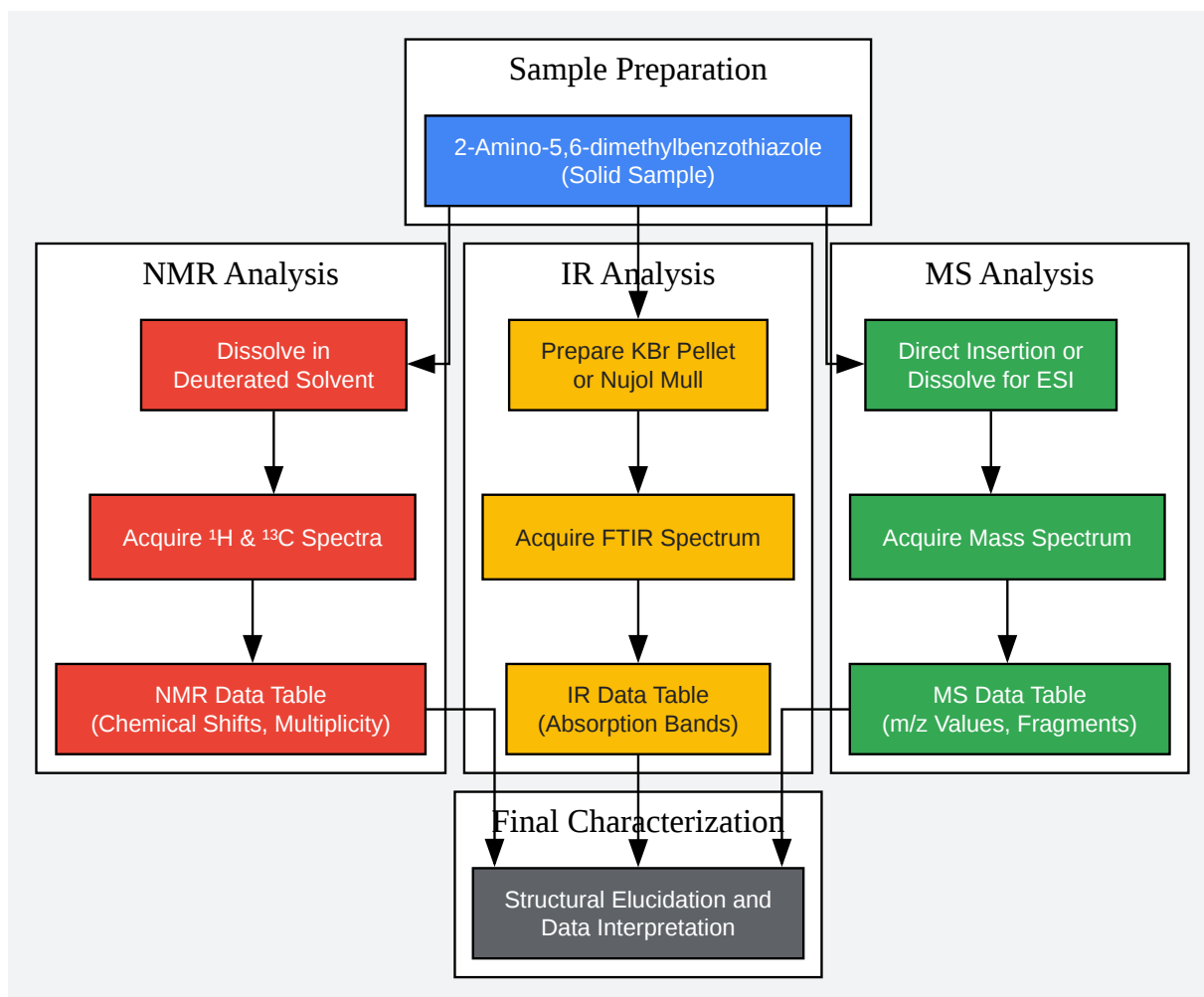
Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like **2-Amino-5,6-dimethylbenzothiazole**, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
- Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for volatile compounds, which would likely cause significant fragmentation. Softer ionization techniques like ESI or Chemical Ionization (CI) can be used to observe the molecular ion more clearly.^[6]

- **Mass Analysis:** The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- **Data Analysis:** Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Amino-5,6-dimethylbenzothiazole**.



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Caption: Workflow for Spectroscopic Analysis.

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